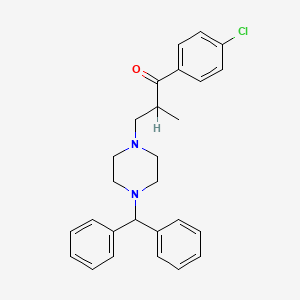

1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone

Description

Properties

CAS No. |

132029-53-9 |

|---|---|

Molecular Formula |

C27H29ClN2O |

Molecular Weight |

433.0 g/mol |

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C27H29ClN2O/c1-21(27(31)24-12-14-25(28)15-13-24)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,26H,16-20H2,1H3 |

InChI Key |

UNSONYMFYZIYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Example Procedure (Adapted from Related Patents)

- React 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-chloroethoxyacetonitrile in the presence of sodium carbonate and potassium iodide in n-butanol at 110 °C for 11 hours.

- Isolate the product by filtration and chromatographic purification.

- Crystallize the intermediate from 2-butanone to obtain racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile.

This step yields approximately 60-65% of the intermediate, which is then subjected to hydrolysis to form the corresponding acid or ketone derivatives.

Hydrolysis and Salt Formation

Hydrolysis of nitrile intermediates is a key step to obtain the acid or ketone forms:

- Acidic hydrolysis: Using concentrated hydrochloric acid at elevated temperatures (90-95 °C) for several hours.

- Basic hydrolysis: Using sodium hydroxide or other bases in aqueous or aqueous-alcoholic media.

Following hydrolysis, the acid is often converted into pharmaceutically acceptable salts such as dihydrochloride or oxalate salts to improve stability and solubility.

Example Data Table: Hydrolysis Yields and Conditions

| Step | Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | 37% HCl, 90-95 °C, 90 min | 60-70 | Acid dihydrochloride salt | Crystallization from 2-butanone |

| Basic hydrolysis | NaOH, aqueous/alcoholic medium | 65+ | Acid or ketone form | Higher yields than acid hydrolysis |

| Salt formation (dihydrochloride) | pH adjustment to ~0.8 with HCl | 75-80 | Dihydrochloride salt crystals | Improves purity and handling |

Alternative Synthetic Routes and Improvements

- Use of different leaving groups (chloride, bromide, sulfonyloxy groups) in alkylation steps to optimize reaction rates and yields.

- Employing chiral resolution techniques using tartaric acid derivatives to obtain optically pure intermediates, which is critical for pharmacological activity.

- Optimization of solvent systems (e.g., n-butanol, dichloromethane, toluene) and reaction temperatures to maximize yield and purity.

Summary of Key Research Findings

- The process described in GB2225321A demonstrates a robust method for preparing piperazine intermediates and their hydrolysis to acids with yields exceeding 60%, which is a significant improvement over earlier methods.

- WO2009057133A2 outlines the use of various leaving groups and reaction conditions to synthesize the target acid efficiently, highlighting the importance of reaction temperature and solvent choice.

- US20110184174A1 and WO2009062036A2 provide detailed procedures for salt formation and purification steps, ensuring high purity and stability of the final compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone exhibit significant biological activities, including:

- Antipsychotic Effects : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions such as schizophrenia and bipolar disorder.

- Antidepressant Properties : Its structural analogs have been studied for their ability to alleviate symptoms of depression by modulating neurochemical pathways.

- Anxiolytic Activity : The compound's interaction with specific receptors can provide therapeutic effects in anxiety disorders.

Comparative Analysis of Related Compounds

The following table highlights compounds structurally similar to 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone, showcasing their unique features and potential applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-propyn-1-one | Structure | Contains a propynone instead of propanone |

| 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone | Structure | Features additional phenyl groups enhancing lipophilicity |

| 2-[2-[4-[4-chlorophenyl]-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | Structure | Incorporates an ethoxy group providing different solubility characteristics |

These compounds illustrate how variations in substituents can significantly affect biological activity and pharmacological properties.

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety of piperazine derivatives similar to 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone. For instance:

- A study published in Psychopharmacology investigated the antidepressant effects of related piperazine derivatives, demonstrating their potential to enhance serotonin levels in animal models .

- Another research article focused on the anxiolytic properties of piperazine-based compounds, revealing significant reductions in anxiety-like behaviors in rodent models .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones, such as the target compound, are grouped in cluster 12 in structural-activity relationship (SAR) studies . These compounds generally exhibit lower inhibitory activity (IC50 > 10 μM) compared to non-piperazine chalcones. For example:

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC50 of 4.703 μM, attributed to bromine (ring A) and fluorine (ring B) substitutions, which enhance electronegativity .

Key Insight: Piperazine substitution introduces steric hindrance and reduces electronegativity, leading to decreased potency compared to non-piperazine chalcones.

Non-Piperazine Chalcones

Non-piperazine chalcones in clusters 5 and 6 demonstrate clearer SAR trends:

| Compound | Substituents (Ring A/B) | IC50 (μM) |

|---|---|---|

| Cardamonin | Hydroxyl (ortho/para, A); None (B) | 4.35 |

| 2j | Br (para, A); F (para, B) | 4.70 |

| 2h | Cl (para, A); OCH3 (para, B) | 13.82 |

| 2n | OCH3 (para, A); F (para, B) | 25.07 |

| 2p | OCH3 (para, A/B) | 70.79 |

Trend : Substitutions with higher electronegativity (e.g., halogens like Br, F) improve activity, while methoxy groups reduce potency .

Piperazinyl Derivatives with Diphenylmethyl Groups

Compounds sharing the 4-(diphenylmethyl)piperazinyl motif but differing in backbone structure include:

- Cetirizine Ethyl Ester : Contains a diphenylmethyl-piperazinyl group linked to an ethoxyacetic acid ester. It is an antiallergic agent, highlighting the role of piperazine in receptor binding .

- N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide : Demonstrates antiallergic activity via histamine receptor antagonism, emphasizing the pharmacological versatility of diphenylmethyl-piperazinyl groups .

Chlorophenyl-Substituted Analogues

- 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol Hydrochloride: Features a chlorophenoxy group and methoxyphenyl-piperazinyl moiety.

- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A non-piperazine chalcone synthesized via Claisen-Schmidt condensation. Its IC50 is likely higher than piperazine analogues due to the absence of the diphenylmethyl-piperazinyl group .

Activity Trends

Biological Activity

1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone, often referred to as compound X , is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound X is with a molecular weight of 377.94 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, particularly in the fields of psychiatry and neurology.

Research has indicated that compound X may exert its biological effects through several mechanisms:

- Dopamine Receptor Interaction : Like other piperazine derivatives, compound X may interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.

- Serotonin Modulation : The structure suggests potential activity at serotonin receptors, which could influence mood and anxiety disorders.

- Antihistaminic Activity : Given its structural similarities to known antihistamines, it may also exhibit H1 receptor antagonism.

Biological Activity Overview

The biological activities of compound X have been evaluated through various studies, focusing on its pharmacological effects:

Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating infections caused by these pathogens .

Enzyme Inhibition

Compound X has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values indicating significant enzyme inhibitory activity, positioning it as a candidate for further development in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the effects of compound X:

- Cardiovascular Effects : In a study involving anesthetized dogs, compound X demonstrated both inotropic and vasodilatory effects. These findings suggest potential applications in managing heart failure or hypertension .

- Neurological Studies : Research on related piperazine compounds has shown that they can modulate neurotransmitter systems effectively. Compound X's structure may confer similar properties, warranting investigation into its use for neurological disorders .

Table 1: Biological Activity Summary

Table 2: IC50 Values for Enzyme Inhibition

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound X | Acetylcholinesterase | 2.14 |

| Reference Standard (Thiourea) | Acetylcholinesterase | 21.25 |

Q & A

Q. How can researchers design a synthetic route for 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone?

Methodology :

- Step 1 : Start with 1-(4-chlorophenyl)-2-methyl-1-propanone as the ketone precursor.

- Step 2 : Use Claisen-Schmidt condensation (as demonstrated in for analogous compounds) to introduce the piperazinyl group. React the ketone with a substituted benzaldehyde derivative under basic conditions (e.g., NaOH/ethanol).

- Step 3 : Incorporate the diphenylmethyl-piperazine moiety via Mannich reaction (), using formaldehyde and diphenylmethylpiperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC ().

Key Challenges : Optimize reaction stoichiometry to avoid over-alkylation and byproducts. Monitor intermediates using TLC and mass spectrometry .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodology :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (as in and for related chlorophenyl-piperazine derivatives).

- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For example, the diphenylmethyl group will show aromatic proton signals at δ 7.2–7.4 ppm, while the piperazinyl protons appear as broad singlets (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) with <2 ppm error .

Q. How can researchers determine physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

Methodology :

- LogP Measurement : Use the shake-flask method with octanol/water partitioning, followed by UV-Vis quantification ().

- Aqueous Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C using HPLC-UV analysis.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

Methodology :

- Analog Synthesis : Modify the diphenylmethyl group (e.g., replace with trifluoromethyl or methoxy groups) and the chlorophenyl moiety (e.g., fluorophenyl, ).

- In Vitro Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Compare IC values to identify critical substituents.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions with receptor active sites. Correlate binding energies with experimental IC data .

Q. What experimental strategies address contradictions in biological activity data across different assay platforms?

Methodology :

- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Control Standardization : Use reference compounds (e.g., ) to normalize inter-assay variability.

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases between platforms .

Q. How can metabolic stability and degradation pathways be investigated for this compound?

Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydroxylation or N-dealkylation products (common for piperazine derivatives).

- CYP Inhibition Assays : Test against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates ().

- Reactive Intermediate Trapping : Use glutathione or cyanide to capture electrophilic metabolites indicative of bioactivation .

Q. What are the limitations of current synthetic protocols in scaling up production for preclinical studies?

Methodology :

- Process Chemistry Analysis : Identify bottlenecks (e.g., low-yielding Mannich reaction steps) via reaction calorimetry and kinetic studies.

- Green Chemistry Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Byproduct Characterization : Use LC-MS to trace impurities (e.g., ) and adjust purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.